molecular formula C21H18N4O3S2 B2783875 2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 850937-23-4

2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B2783875
M. Wt: 438.52
InChI Key: RVYHVJMMDWDEJJ-UHFFFAOYSA-N
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Description

The compound is a bi-heterocycle containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton . It’s part of a class of compounds that have been evaluated for their therapeutic potential against diseases like Alzheimer’s and diabetes .


Synthesis Analysis

The synthesis of similar compounds was initiated by the reaction of 4-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in aqueous basic medium to obtain an electrophile . In parallel reactions, a series of carboxylic acids were converted through a sequence of three steps, into respective 1,3,4-oxadiazole heterocyclic cores, to utilize as nucleophiles . Finally, the designed molecules were synthesized by coupling these cores individually with the electrophile in an aprotic polar solvent .


Molecular Structure Analysis

The structures of these bi-heterocycles were elucidated by infrared (IR), electron ionization-mass spectrometry (EI-MS), proton nuclear magnetic resonance (1H-NMR) and carbon nuclear magnetic resonance (13C-NMR) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 4-methyl-1,3-thiazol-2-amine with bromoacetyl bromide, followed by a series of reactions to form the 1,3,4-oxadiazole heterocyclic cores .

Future Directions

The future directions for these types of compounds could involve further exploration of their therapeutic potential, particularly in relation to diseases like Alzheimer’s and diabetes .

properties

IUPAC Name

2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-2-27-16-10-8-15(9-11-16)19-24-25-21(28-19)30-13-18(26)23-20-22-17(12-29-20)14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYHVJMMDWDEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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